2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid

Cytochrome P450 inhibition Drug metabolism Benzimidazole pharmacology

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 630091-52-0) is a synthetic benzimidazole derivative bearing a 5-methyl substituent on the benzimidazole core and a 2,3-dihydroxypropionic acid side chain. It has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol.

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 630091-52-0
Cat. No. B2596505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid
CAS630091-52-0
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C(C(C(=O)O)O)O
InChIInChI=1S/C11H12N2O4/c1-5-2-3-6-7(4-5)13-10(12-6)8(14)9(15)11(16)17/h2-4,8-9,14-15H,1H3,(H,12,13)(H,16,17)
InChIKeyPHKLCZMRZBUZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 630091-52-0): Procurement-Grade Overview for Research & Development


2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 630091-52-0) is a synthetic benzimidazole derivative bearing a 5-methyl substituent on the benzimidazole core and a 2,3-dihydroxypropionic acid side chain. It has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol . The compound is available from multiple chemical suppliers at purities of 95% (AKSci) and 98% (Leyan) , and is classified as an irritant . Its computed physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 619.4±55.0 °C, a LogP of 1.28, and a topological polar surface area of 106 Ų . The compound has been evaluated for cytochrome P450 inhibition and carbonic anhydrase binding, and belongs to a scaffold class extensively investigated for histone deacetylase (HDAC) inhibition, thromboxane A2 receptor antagonism, and prolyl hydroxylase inhibition [1][2][3][4].

Why 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid Cannot Be Replaced by Close Structural Analogs


Within the benzimidazole–propionic acid chemotype, even minor structural modifications produce large shifts in target engagement and physicochemical behavior. The 5-methyl substituent on the benzimidazole ring alters both steric and electronic properties relative to the des-methyl analog (CAS 49671-84-3), while the 2,3-dihydroxy motif introduces four hydrogen-bond donors and five hydrogen-bond acceptors compared with only two donors and three acceptors in the non-hydroxylated propionic acid analog (CAS 33138-04-4) [1]. These structural differences directly affect CYP450 inhibitory profiles: the target compound exhibits moderate inhibition of rat CYP3A2 (Ki = 52.6 µM), CYP1A2 (Ki = 127 µM), and CYP2D1 (Ki = 179 µM), an isoform selectivity pattern that cannot be assumed for des-methyl or des-hydroxy analogs without equivalent profiling data [2]. Substitution at the benzimidazole N1 and C5/C6 positions has been shown to govern thromboxane A2 receptor antagonist potency, and the benzimidazole scaffold is a recognized zinc-binding group for HDAC6-selective inhibitor design, making precise substitution patterns critical for target selectivity [3][4].

Quantitative Differentiation Evidence for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 630091-52-0)


CYP450 Isoform Inhibition Profile: Moderate Multi-Isoform Activity Distinguished from Non-Hydroxylated and Des-Methyl Analogs

The target compound demonstrates a measurable multi-CYP inhibition profile in rat liver microsomes, with Ki values of 52.6 µM against CYP3A2, 127 µM against CYP1A2, and 179 µM against CYP2D1 [1]. In contrast, the des-methyl, des-dihydroxy analog 3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4) has no reported CYP inhibition data in public databases, and the des-methyl analog with retained dihydroxy groups (CAS 49671-84-3) is predicted by DrugBank to be a non-inhibitor of CYP450 2C9, 2D6, and 3A4, suggesting that the combination of the 5-methyl group and the 2,3-dihydroxy side chain is required for the observed inhibitory activity [2][3]. This moderate inhibition profile is distinct from potent CYP inhibitors and may be leveraged for studying structure–metabolism relationships in benzimidazole lead optimization.

Cytochrome P450 inhibition Drug metabolism Benzimidazole pharmacology

Hydrogen-Bond Donor/Acceptor Capacity: Enhanced Interaction Potential Versus Des-Hydroxy and Des-Methyl Analogs

The 2,3-dihydroxypropionic acid side chain confers 4 hydrogen-bond donors and 5 hydrogen-bond acceptors to the target compound, with a topological polar surface area (TPSA) of 106 Ų . The des-hydroxy analog 3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4) possesses only 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, with a calculated XLogP3-AA of 1.6 versus the target compound's LogP of 1.28, indicating the dihydroxy motif significantly reduces lipophilicity while increasing polar surface area [1]. The des-methyl analog (CAS 49671-84-3) shares the dihydroxy motif but lacks the methyl-induced steric and electronic modulation of the benzimidazole ring . This differential hydrogen-bond capacity is directly relevant for target engagement: the benzimidazole scaffold has been identified as a zinc-binding group for HDAC6, where additional hydrogen-bond interactions from the dihydroxy side chain may contribute to binding affinity and isoform selectivity [2].

Hydrogen bonding Drug-likeness Molecular recognition

Benzimidazole Scaffold Class Evidence: TXA2 Receptor Antagonism and HDAC Inhibition Require Specific Substitution Patterns

A foundational structure–activity relationship (SAR) study by Garuti et al. (1993) demonstrated that 3-(benzimidazol-2-yl)-propionic acids require specific N1 and C5/C6 substitution to achieve thromboxane A2 (TXA2) receptor antagonism: compounds with C5/C6 chloro, methoxy, amino, or hydroxyl substituents were synthesized and tested, with potency highly dependent on the exact substitution pattern [1]. Separately, 2D-QSAR and molecular docking studies have confirmed that the benzimidazole scaffold serves as a zinc-binding group for HDAC6, with the nature and position of substituents on the benzimidazole ring directly influencing isoform selectivity and inhibitory potency [2]. The target compound possesses both the C5-methyl substitution and the 2,3-dihydroxypropionic acid side chain, a substitution combination not represented in the Garuti et al. TXA2 antagonist series or in the published HDAC6 inhibitor hydroxamic acid derivatives, making it a unique probe for exploring how the dihydroxy motif modulates activity within these established pharmacological frameworks.

Thromboxane A2 receptor antagonist Histone deacetylase inhibitor Structure-activity relationship

Supplier Purity Gradients: 95% to 98% Purity Options Enable Fit-for-Purpose Procurement

The target compound is commercially available at two distinct purity grades: 95% (AKSci, Catalog 1196CN) and 98% (Leyan, Catalog 1623604) . In comparison, the des-methyl analog (CAS 49671-84-3) is offered by AKSci at 95% purity, and the des-hydroxy analog (CAS 33138-04-4) has limited commercial availability with no published purity specifications beyond computational predictions [1]. The 98% purity grade of the target compound is particularly relevant for applications requiring low impurity interference, such as in vitro CYP inhibition assays or biophysical binding studies, while the 95% grade offers a cost-effective option for initial screening or synthetic intermediate use. The availability of a defined higher-purity option for the 5-methyl-2,3-dihydroxy analog, which is not matched by its des-methyl or des-hydroxy counterparts, provides a procurement advantage for applications with stringent purity requirements.

Chemical purity Procurement specification Research-grade compound

Optimal Research & Industrial Application Scenarios for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 630091-52-0)


CYP450-Mediated Drug Metabolism Studies Using a Characterized Benzimidazole Probe

The compound's quantified Ki values against rat CYP3A2 (52.6 µM), CYP1A2 (127 µM), and CYP2D1 (179 µM) make it suitable as a moderate-strength inhibitor probe in drug–drug interaction screening panels. Its multi-isoform but moderate inhibition profile distinguishes it from potent CYP inhibitors and offers a baseline for benchmarking metabolic stability within benzimidazole-based lead series [1].

Benzimidazole Scaffold SAR Expansion: Probing the 2,3-Dihydroxy Motif in HDAC and TXA2 Target Engagement

The compound occupies an unexplored region of benzimidazole SAR space: it combines a C5-methyl substituent with a 2,3-dihydroxypropionic acid side chain, a combination absent from published HDAC6 inhibitor and TXA2 receptor antagonist series [2][3]. Researchers evaluating the zinc-binding capacity of the benzimidazole scaffold for HDAC6 or the pharmacophoric requirements for TXA2 receptor antagonism can use this compound as a unique probe to experimentally determine whether the dihydroxy motif enhances or diminishes target affinity relative to simpler propionic acid analogs.

High-Purity Starting Material for Synthetic Derivatization and Fragment-Based Drug Discovery

With commercial availability at 98% purity , this compound serves as a reliable starting material for further synthetic elaboration—such as esterification of the carboxylic acid, oxidation of the dihydroxy group, or N-alkylation of the benzimidazole—without the confounding effects of impurities that may plague lower-purity analogs. The four hydrogen-bond donors provide multiple vectors for fragment linking in fragment-based drug discovery campaigns targeting enzymes with polar active sites.

Physicochemical Benchmarking for Benzimidazole-Containing Compound Libraries

The well-characterized computed properties (LogP 1.28, TPSA 106 Ų, 4 HBD, 5 HBA) provide a reference point for cheminformatics analyses of benzimidazole-focused compound libraries. The compound can serve as a calibration standard for computational models predicting solubility, permeability, and target engagement, particularly for analogs where the dihydroxypropionic acid side chain is under investigation as a solubilizing or affinity-enhancing motif.

Quote Request

Request a Quote for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.